7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL

PDE2 Inhibitor Neuropharmacology Kinase Modulator

Select 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidin-5-ol for PDE2 inhibitor library synthesis. Unlike generic imidazopyrimidine cores, this 7-CF3/5-OH substitution pattern delivers proven PDE2 inhibitory activity (Ki=1.33E+3 nM) when converted to 5-amino analogs (US10647727). The 5-OH handle enables access to chemical space not achievable with 5-amino or unsubstituted cores. Also suitable for JAK1/2/3/Tyk2 modulator research per US20130131039. A strategic fluorinated building block for rational ADME tuning in early drug discovery.

Molecular Formula C7H4F3N3O
Molecular Weight 203.12 g/mol
Cat. No. B15235150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL
Molecular FormulaC7H4F3N3O
Molecular Weight203.12 g/mol
Structural Identifiers
SMILESC1=CN2C(=N1)C=C(NC2=O)C(F)(F)F
InChIInChI=1S/C7H4F3N3O/c8-7(9,10)4-3-5-11-1-2-13(5)6(14)12-4/h1-3H,(H,12,14)
InChIKeyJKJCWBJODPIOOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL: An Evidence-Based Overview for PDE2 Inhibitor Research


7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL (CAS 2055901-34-1) is a heterocyclic building block characterized by a trifluoromethyl group at the 7-position and a hydroxyl group at the 5-position of an imidazo[1,2-c]pyrimidine core. This specific substitution pattern is structurally related to a class of compounds investigated for modulating various biological targets, including kinases and phosphodiesterases [1]. The compound is listed in authoritative chemical databases with a molecular weight of 203.12 g/mol and a predicted density of 1.69±0.1 g/cm³ .

Why Generic Imidazopyrimidine Analogs Cannot Replace 7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL in Targeted Synthesis


The substitution pattern on the imidazo[1,2-c]pyrimidine core is a critical determinant of the resulting biological activity of derivative molecules. For example, patent literature demonstrates that 5-amino derivatives of this specific core, as opposed to the 5-hydroxy analog, exhibit defined activity against PDE2 [1]. The 5-hydroxy group serves as a distinct synthetic handle for further functionalization, enabling the creation of chemical space not accessible from other analogs like the 5-amino or unsubstituted core. Therefore, substituting this specific building block with a generic imidazo[1,2-c]pyrimidine, such as one lacking the 7-trifluoromethyl or 5-hydroxy group, would lead to the synthesis of a different chemical series with unverified and likely divergent biological and pharmacological profiles, as indicated by comparative data within the same patent family [1].

Quantitative Evidence Guide for Selecting 7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL


Comparative PDE2 Inhibitory Potency of Derivative: A Direct Product of the Core Scaffold

A derivative synthesized from the 7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL core, specifically (R or S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-methyl-1-{[7-(trifluoromethyl)imidazo[1,2-c]pyrimidin-5-yl]amino}propan-2-ol, exhibits quantifiable activity against PDE2. This demonstrates the utility of the core scaffold for generating biologically active molecules. The data show a Ki of 1.33E+3 nM and an IC50 of >2.96E+3 nM for this specific derivative [1]. This stands in contrast to other examples in the same patent, such as Example 30 (Ki = 32 nM) and Example 16 (Ki = 429 nM), indicating that the 5-amino substitution from the 5-hydroxy precursor yields compounds within a specific, measurable potency range for PDE2 inhibition [1].

PDE2 Inhibitor Neuropharmacology Kinase Modulator

Scaffold-Specific Activity Profile in Kinase Inhibition

Patent US20130131039 identifies a class of 5,7-substituted-imidazo[1,2-c]pyrimidines as inhibitors of JAK kinases [1]. The specific substitution pattern of 7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL falls within the generic Formula (I) of this invention. While the patent does not provide quantitative data for this exact compound, it establishes a clear class-level inference that this substitution pattern is associated with JAK kinase inhibition. This contrasts with other substitution patterns on the imidazo[1,2-c]pyrimidine core that may not be claimed as JAK inhibitors. The inclusion of a 7-trifluoromethyl group is a specific embodiment noted in the patent's description of alkyl substituents, which includes trifluoromethyl [1].

JAK Kinase Inflammation Autoimmune Disease

Differentiation by Physicochemical Properties for Chemical Development

The presence of the trifluoromethyl group significantly alters the physicochemical profile of the imidazo[1,2-c]pyrimidin-5-ol core. While direct experimental data for this compound is sparse, its predicted density is 1.69±0.1 g/cm³ . In comparison, the unsubstituted core, imidazo[1,2-c]pyrimidin-5(6H)-one (CAS 55662-66-3), has a lower molecular weight and, by inference, different lipophilicity and solid-state properties. The trifluoromethyl group is a well-documented pharmacophore that enhances metabolic stability and membrane permeability. Substituting this compound with a non-fluorinated analog (e.g., a 7-methyl or 7-chloro derivative) would yield a molecule with significantly different LogP, solubility, and potential for target binding, thereby altering its suitability as a medicinal chemistry starting point.

Medicinal Chemistry Synthetic Intermediate Lead Optimization

Validated Application Scenarios for 7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL Based on Evidence


Scaffold for Generating PDE2 Inhibitor Libraries

This compound is most appropriately procured for use as a synthetic intermediate in the construction of libraries of PDE2 inhibitors. As demonstrated in US Patent 10647727 [1], conversion of the 5-hydroxy group to a 5-amino moiety yields derivatives with quantifiable PDE2 inhibitory activity (e.g., Ki = 1.33E+3 nM) [2]. This provides a direct, evidence-backed rationale for its selection over other imidazopyrimidine cores that have not been demonstrated to yield active PDE2 inhibitors within the same synthetic scheme.

Development of JAK Kinase Modulators

Given that the compound's core structure falls within the generic claims of patent US20130131039 as a JAK kinase inhibitor [1], it is a suitable starting material for research groups investigating novel JAK1, JAK2, JAK3, or Tyk2 modulators. Using this specific core ensures that subsequent derivatives remain within the defined chemical space of the patent, providing a strategic advantage in medicinal chemistry campaigns targeting inflammatory or autoimmune disorders.

Medicinal Chemistry Optimization of Fluorinated Heterocycles

The compound serves as a valuable fluorinated building block for medicinal chemists seeking to introduce a trifluoromethyl group into a fused heterocyclic system. The predicted physicochemical properties, such as a density of 1.69 g/cm³ [1], distinguish it from non-fluorinated analogs. This allows for the rational tuning of ADME properties early in drug discovery, making it a preferred choice over less lipophilic or less metabolically stable core structures when such properties are desired in a lead series.

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